

Commercial Availability and Applications of Boc-4-iodo-L-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: *Boc-4-iodo-L-phenylalanine*

Cat. No.: *B558665*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of N-tert-butoxycarbonyl-4-iodo-L-phenylalanine (**Boc-4-iodo-L-phenylalanine**). This versatile building block is of significant interest in peptide synthesis, medicinal chemistry, and drug discovery due to the unique properties conferred by the iodine substituent on the phenyl ring.

Commercial Availability

Boc-4-iodo-L-phenylalanine is readily available from a variety of chemical suppliers. The typical purity offered is $\geq 98\%$, as determined by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The compound is generally supplied as a white to off-white solid.

Supplier	Purity	Available Quantities	Additional Information
CymitQuimica	98%	1g, 5g, 10g, 25g, 100g	Also available in larger quantities upon inquiry. [1]
Chem-Impex	≥ 98% (HPLC)	Inquire	Offers the DL-racemic mixture as well. [2] [3]
Thermo Scientific Chemicals	98%	5g, 25g	Formerly an Alfa Aesar product. [4] [5] [6]
ChemicalBook	98% to ≥99.0% (TLC)	5g, 25g	Lists various manufacturers including ALFA India and Sigma-Aldrich (India). [3]
Biosynth	Min. 95%	Inquire	
TCI America	>98.0%(T)(HPLC)	1g, 5g	[7]
MySkinRecipes	99%	1g, 25g	
Sigma-Aldrich	≥99.0% (TLC)	Inquire	[8]

Physicochemical Properties

Property	Value	Reference
CAS Number	62129-44-6	[2]
Molecular Formula	C ₁₄ H ₁₈ INO ₄	[1][2]
Molecular Weight	391.20 g/mol	[2][9]
Appearance	White to off-white solid/powder	[2][3]
Melting Point	~150 °C (decomposes)	[2][3]
Solubility	Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3][4]
Optical Rotation	[α] _D ²⁰ +22.5±3°, c = 1% in ethyl acetate	[3][8]
Storage	0-8 °C, protect from light.	[2][10]

Key Applications and Experimental Protocols

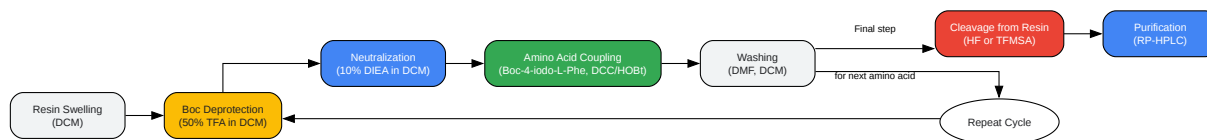
Boc-4-iodo-L-phenylalanine is a valuable precursor for the synthesis of modified peptides and other complex organic molecules. The presence of the iodine atom provides a handle for a variety of chemical modifications, including cross-coupling reactions and radiolabeling.

Solid-Phase Peptide Synthesis (SPPS)

Boc-4-iodo-L-phenylalanine is utilized as a building block in Boc-chemistry solid-phase peptide synthesis to introduce a 4-iodophenylalanine residue into a peptide sequence. This unnatural amino acid can serve as a heavy-atom derivative for X-ray crystallography or as a precursor for further modifications.

General Boc-SPPS Protocol:

A general workflow for incorporating **Boc-4-iodo-L-phenylalanine** into a peptide chain using Boc-SPPS is depicted below.



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General workflow for Boc-Solid Phase Peptide Synthesis.

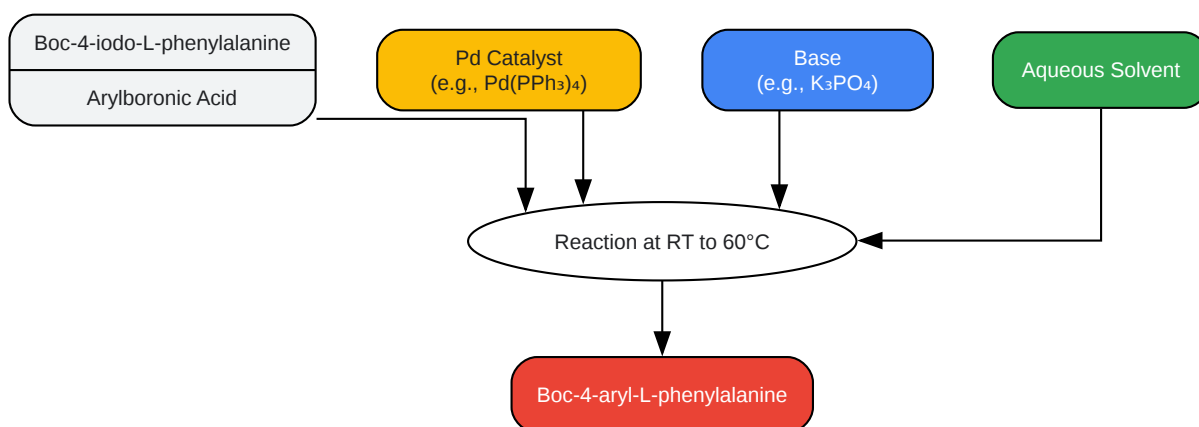
Detailed Experimental Protocol (Adapted from general Boc-SPPS procedures):

- **Resin Swelling:** The desired resin (e.g., Merrifield or PAM resin) is swollen in dichloromethane (DCM) in a reaction vessel.
- **Boc Deprotection:** The N-terminal Boc protecting group is removed by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM. A short pre-wash (5 minutes) is followed by a longer treatment (20-25 minutes).^[11]
- **Neutralization:** The resulting trifluoroacetate salt is neutralized to the free amine by washing with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.
- **Coupling:** **Boc-4-iodo-L-phenylalanine** (3 equivalents) is pre-activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) or DCM. This activated solution is then added to the resin. The coupling reaction is allowed to proceed for 2-4 hours at room temperature. Reaction completion can be monitored using a Kaiser test.
- **Washing:** The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- **Repeat:** Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

- **Cleavage:** Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).^{[11][12]}
- **Purification:** The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling

The iodine atom of the 4-iodophenylalanine residue serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl or heteroaryl groups at this position, enabling the synthesis of peptides with modified backbones and functionalities.



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Key components of the Suzuki-Miyaura cross-coupling reaction.

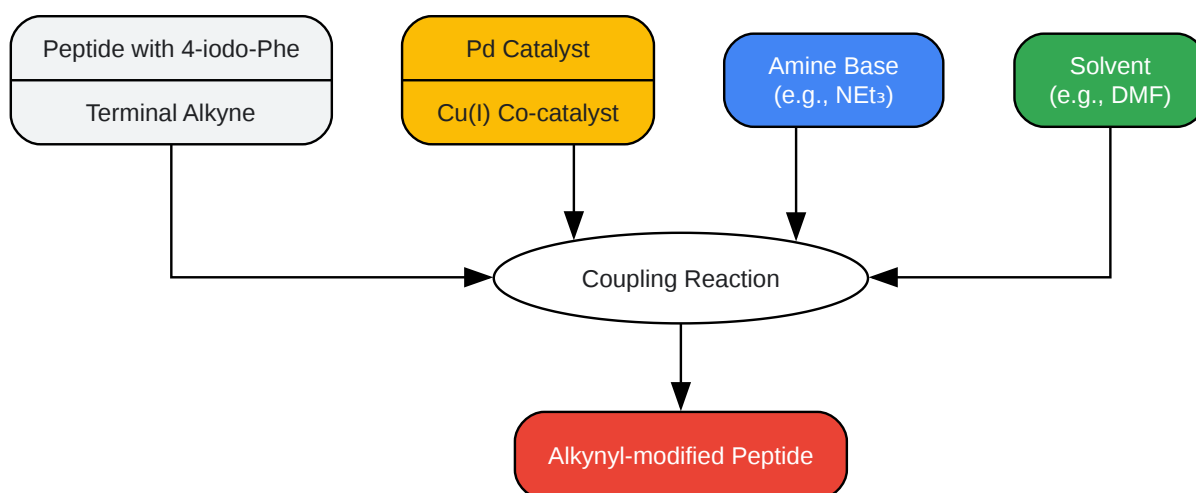
Detailed Experimental Protocol (Adapted from Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine):

- **Reaction Setup:** In a reaction vessel, combine N-**Boc-4-iodo-L-phenylalanine** (1 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) (5 equivalents).

- **Catalyst Addition:** Add the palladium catalyst (e.g., palladium nanoparticles embedded in a microgel or a standard palladium catalyst like $\text{Pd(PPh}_3)_4$).
- **Solvent:** The reaction is performed in an aqueous solvent system under aerobic conditions.
- **Reaction Conditions:** The mixture is stirred at a temperature ranging from room temperature to 60°C .
- **Monitoring:** The progress of the reaction is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up to remove the catalyst and inorganic salts. The product, N-Boc-4-aryl-L-phenylalanine, is then purified by chromatography.

Sonogashira Coupling

Similar to the Suzuki coupling, the Sonogashira coupling allows for the formation of a carbon-carbon bond between the iodinated phenylalanine residue and a terminal alkyne. This reaction is catalyzed by palladium and copper(I) and is a powerful tool for introducing alkynyl moieties into peptides, which can be used for further "click" chemistry modifications or as probes.



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Core components for the Sonogashira coupling of iodinated peptides.

Detailed Experimental Protocol (Adapted from Sonogashira coupling of iodophenylalanine-containing peptides):

- **Peptide Synthesis:** A peptide containing a 4-iodophenylalanine residue is first synthesized using solid-phase peptide synthesis.
- **Reaction Setup:** The peptide-resin is suspended in a suitable solvent such as DMF.
- **Reagent Addition:** The terminal alkyne, a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) are added to the reaction vessel.
- **Reaction Conditions:** The reaction is typically carried out under an inert atmosphere and may require mild heating.
- **Washing:** After the reaction is complete, the resin is washed to remove excess reagents.
- **Cleavage and Purification:** The modified peptide is cleaved from the resin and purified using RP-HPLC.

Radiosynthesis and Radiolabeling

The iodine atom on **Boc-4-iodo-L-phenylalanine** can be replaced with a radioactive iodine isotope (e.g., ^{123}I , ^{124}I , ^{125}I , or ^{131}I) for applications in medical imaging (SPECT and PET) and targeted radionuclide therapy.^{[4][7]} This is often achieved through a precursor molecule where the iodine is replaced by a trialkylstannyl group, which is then subjected to radioiododestannylation.



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Workflow for the synthesis of a radioiodinated phenylalanine derivative.

Detailed Experimental Protocol (Adapted from the synthesis and radioiodination of a stannylated precursor):

- Esterification: N-**Boc-4-iodo-L-phenylalanine** is first converted to its methyl ester.
- Stannylation: The N-**Boc-4-iodo-L-phenylalanine** methyl ester is reacted with bis(tributyltin) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in refluxing toluene to yield N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester.[2]
- Demethylation: The methyl ester is hydrolyzed using an aqueous base to give N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine.[2]
- Activation: The carboxylic acid is activated, for example, as a tetrafluorophenyl (TFP) ester using 2,3,5,6-tetrafluorophenol and 1,3-dicyclohexylcarbodiimide (DCC).[2]
- Radioiodination: The stannylated and activated precursor is then reacted with a radioactive iodide salt (e.g., Na[¹²⁵I]) and an oxidizing agent like Chloramine-T to produce the desired N-Boc-p-[¹²⁵I]iodo-L-phenylalanine TFP ester.[2] This activated and radiolabeled amino acid can then be directly used in peptide synthesis.

Conclusion

Boc-4-iodo-L-phenylalanine is a commercially accessible and highly valuable reagent for chemical biology, medicinal chemistry, and drug development. Its utility in introducing the versatile 4-iodophenyl moiety into peptides opens up a wide range of possibilities for post-synthetic modifications, including the creation of novel peptide-drug conjugates, the development of radiolabeled imaging and therapeutic agents, and the synthesis of peptides with tailored biophysical properties. The experimental protocols outlined in this guide provide a starting point for researchers to leverage the unique chemistry of this compound in their own research endeavors.

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